3-(3-Bromophenyl)-2-chloro-1-propene

Description

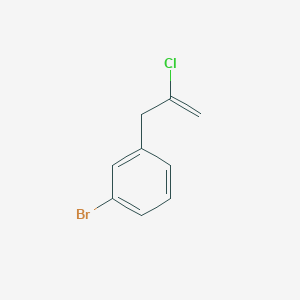

3-(3-Bromophenyl)-2-chloro-1-propene is a halogenated organic compound characterized by a propene backbone substituted with a bromine atom at the 3-position of the phenyl ring and a chlorine atom at the 2-position of the propene chain. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research.

Properties

IUPAC Name |

1-bromo-3-(2-chloroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPMLHDXMXSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641098 | |

| Record name | 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-29-4 | |

| Record name | Benzene, 1-bromo-3-(2-chloro-2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2-chloroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-chloro-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-phenylpropene. The reaction typically involves the use of bromine and chlorine sources under controlled conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-chloro-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include epoxides and other oxidized compounds.

Reduction Reactions: Products include saturated alkanes and related compounds.

Scientific Research Applications

Chemistry

3-(3-Bromophenyl)-2-chloro-1-propene is utilized as an intermediate in the synthesis of more complex organic molecules. Its halogen atoms facilitate various chemical reactions, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.

- Oxidation Reactions : The compound can be oxidized to form epoxides or other derivatives.

- Reduction Reactions : Catalytic hydrogenation can lead to saturated derivatives.

Biology

The compound has been studied for its biological activity, particularly its interactions with biomolecules. It has shown potential as an antimicrobial agent and is being investigated for its effects on bacterial resistance mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound is particularly effective against certain resistant strains, indicating its potential as a therapeutic agent.

Medicine

In medicinal chemistry, the compound is being explored for its potential use in drug development. Its ability to inhibit beta-lactamase enzymes makes it a candidate for enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains.

Anticancer Properties

Preliminary studies have also focused on the anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines by disrupting cell cycle progression. A notable study found that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, highlighting its potential for development into a novel anticancer agent.

Study on Antibacterial Efficacy

In a controlled laboratory study, this compound was evaluated against a panel of bacterial strains, including multi-drug resistant bacteria. The findings indicated that the compound effectively inhibited the growth of these resistant strains, supporting its use as an adjunct therapy in treating infections.

Study on Anticancer Activity

A separate study investigated the cytotoxic effects of the compound on breast cancer cells. Results showed that treatment resulted in increased markers of apoptosis compared to untreated controls, suggesting a promising avenue for further research into its anticancer properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-chloro-1-propene involves its reactivity with various molecular targets. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Analogues and Cytotoxic Activity

Halogenated chalcones and propene derivatives exhibit notable bioactivity, influenced by substituent positioning and aromatic group composition.

Table 1: Cytotoxic Activity of Halogen-Substituted Chalcones (MCF-7 Cell Line)

Key Findings :

- Bromine at the phenyl 3-position (Compound 3) enhances activity compared to chlorophenyl derivatives (Compound 1) .

- Bulky substituents (e.g., isopropyl in Compound 4) significantly improve cytotoxicity, likely due to enhanced hydrophobic interactions with cellular targets .

Thiophene and Heterocyclic Analogues

Thiophene-containing analogs demonstrate distinct electronic properties due to sulfur's electronegativity.

Table 2: Comparison with Thiophene Derivatives

Key Findings :

- Thiophene rings (e.g., in ) introduce sulfur-mediated electronic effects, altering reactivity compared to phenyl-based compounds .

- Hydroxyaryl groups in thiophene derivatives () may improve solubility and interaction with biological targets .

Physical and Spectroscopic Properties

Halogen substituents influence boiling points, solubility, and optical characteristics.

Table 3: Physical Properties of Related Compounds

Key Findings :

- Bulky halogen substituents elevate boiling points due to increased molecular weight and polarity (e.g., 3'-Chloropropiophenone at 124°C) .

- Bromophenyl groups contribute to strong UV absorption near 338 nm, attributed to π-π* transitions () .

Key Findings :

- Microwave methods achieve moderate to high yields (55–87%) for halogenated chalcones, suggesting applicability for synthesizing 3-(3-Bromophenyl)-2-chloro-1-propene .

Biological Activity

3-(3-Bromophenyl)-2-chloro-1-propene is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₈BrCl

- CAS Number : 485320-29-4

- Molecular Weight : 233.52 g/mol

The biological effects of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes involved in bacterial resistance mechanisms.

Target Enzymes

- Beta-lactamase Enzymes : The compound has shown potential in inhibiting beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria such as Pseudomonas aeruginosa and Serratia marcescens .

Mode of Action

- Inhibition of Antibiotic Resistance : By inhibiting beta-lactamase activity, this compound enhances the effectiveness of beta-lactam antibiotics against resistant bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound is particularly effective against certain strains, indicating its potential as a therapeutic agent .

Anticancer Properties

Preliminary studies have also explored the anticancer effects of this compound. The compound has been observed to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through various signaling pathways .

Study on Antibacterial Efficacy

In a controlled laboratory study, this compound was evaluated for its antibacterial properties against a panel of bacterial strains. The study found that the compound effectively inhibited the growth of resistant strains, supporting its potential use as an adjunct therapy in treating infections caused by multi-drug resistant bacteria .

Study on Anticancer Activity

A separate study focused on the cytotoxic effects of the compound on breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls. The study highlighted the compound's potential for development into a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.